2-[(2,5-Dimethylpyrazol-3-yl)methoxy]ethanamine; dihydrochloride is a chemical compound with the molecular formula . This compound is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. It is primarily used as a building block in organic synthesis and has potential applications in medicinal chemistry due to its biological activities.
This compound is classified under the category of organic compounds, specifically as an amine due to the presence of an amino group. It also falls under heterocyclic compounds because of its pyrazole structure.
The synthesis of 2-[(2,5-Dimethylpyrazol-3-yl)methoxy]ethanamine; dihydrochloride typically involves the following steps:
The reaction conditions are crucial for optimizing yield and purity. Temperature control and reaction time are key parameters that influence the success of the synthesis. Advanced techniques such as continuous flow reactors may be employed in industrial settings to improve efficiency and scalability .
The molecular structure of 2-[(2,5-Dimethylpyrazol-3-yl)methoxy]ethanamine; dihydrochloride can be represented as follows:
InChI=1S/C7H13N3.2ClH/c1-6-5-7(2)10(9-6)4-3-8;;/h5H,3-4,8H2,1-2H3;2*1H
IPLZURLMJRCZAO-UHFFFAOYSA-N
The compound features a pyrazole ring attached to an ethylamine chain via a methoxy group, contributing to its unique chemical properties .
Key data points include:
The compound can participate in various chemical reactions:
Reagents commonly employed include:
The mechanism of action for 2-[(2,5-Dimethylpyrazol-3-yl)methoxy]ethanamine; dihydrochloride involves its role as a ligand in coordination chemistry. It can form complexes with metal ions, which may exhibit various biological activities such as enzyme inhibition or activation .
The binding process typically involves:
The physical properties include:
Chemical properties encompass:
Relevant analyses suggest that the compound's stability and reactivity make it suitable for various applications in organic synthesis and medicinal chemistry .
The compound has several notable applications:
CAS No.: 59456-70-1
CAS No.: 87913-26-6
CAS No.: 31867-59-1
CAS No.: 16893-41-7
CAS No.: 1357362-67-4
CAS No.: 1152-76-7